Cas no 2044705-23-7 (2-cyclopropylmorpholine;hydrochloride)
2-cyclopropylmorpholine;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-cyclopropylmorpholine hydrochloride
- Morpholine, 2-cyclopropyl-, hydrochloride
- 2-cyclopropylmorpholine;hydrochloride
- DB-149988
- 2-Cyclopropyl-morpholine HCl
- Z2786079697
- F88592
- 2-Cyclopropylmorpholinehydrochloride
- CS-0128610
- EN300-6479502
- 2044705-23-7
- SCHEMBL21200542
-
- Inchi: 1S/C7H13NO.ClH/c1-2-6(1)7-5-8-3-4-9-7;/h6-8H,1-5H2;1H
- InChI Key: DUCZJULJZGXNAV-UHFFFAOYSA-N
- SMILES: C1(C2CC2)OCCNC1.[H]Cl
Computed Properties
- Exact Mass: 163.0763918g/mol
- Monoisotopic Mass: 163.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 101
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
2-cyclopropylmorpholine;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM388201-1g |
2-cyclopropylmorpholine;hydrochloride |
2044705-23-7 | 95%+ | 1g |
$351 | 2023-03-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1199250-250mg |
2-Cyclopropylmorpholine hydrochloride |
2044705-23-7 | 97% | 250mg |
¥1284 | 2023-04-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1199250-1g |
2-Cyclopropylmorpholine hydrochloride |
2044705-23-7 | 97% | 1g |
¥2940 | 2023-04-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1199250-5g |
2-Cyclopropylmorpholine hydrochloride |
2044705-23-7 | 97% | 5g |
¥9360 | 2023-04-08 | |
| eNovation Chemicals LLC | Y1231831-250MG |
2-cyclopropylmorpholine;hydrochloride |
2044705-23-7 | 97% | 250mg |
$165 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1231831-500MG |
2-cyclopropylmorpholine;hydrochloride |
2044705-23-7 | 97% | 500mg |
$260 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1231831-1G |
2-cyclopropylmorpholine;hydrochloride |
2044705-23-7 | 97% | 1g |
$395 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1231831-5G |
2-cyclopropylmorpholine;hydrochloride |
2044705-23-7 | 97% | 5g |
$1230 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1231831-10G |
2-cyclopropylmorpholine;hydrochloride |
2044705-23-7 | 97% | 10g |
$2095 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1231831-25G |
2-cyclopropylmorpholine;hydrochloride |
2044705-23-7 | 97% | 25g |
$4450 | 2024-07-21 |
2-cyclopropylmorpholine;hydrochloride Suppliers
2-cyclopropylmorpholine;hydrochloride Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 2-cyclopropylmorpholine;hydrochloride
Chemical Compound: 2-Cyclopropylmorpholine Hydrochloride (CAS No. 2044705-23-7)
Introduction to 2-Cyclopropylmorpholine Hydrochloride
Chemistry enthusiasts and researchers often delve into the intricate world of organic compounds, and one such compound that has garnered significant attention is 2-cyclopropylmorpholine hydrochloride, identified by the CAS registry number CAS No. 2044705-23-7. This compound, with its unique structural features, has emerged as a valuable entity in various scientific and industrial applications. The molecule's structure, comprising a morpholine ring substituted with a cyclopropyl group, contributes to its distinctive chemical properties and reactivity.
The synthesis of 2-cyclopropylmorpholine hydrochloride involves advanced organic chemistry techniques, often leveraging the principles of nucleophilic substitution and ring formation. The presence of the hydrochloride ion in its structure suggests that it exists in a salt form, which can influence its solubility and stability under different conditions. This compound's ability to form salts highlights its potential for use in pharmaceutical formulations or as an intermediate in drug discovery processes.
Structural Insights and Chemical Properties
The morpholine ring, a six-membered heterocyclic structure containing an oxygen atom, serves as the backbone of this compound. Substituted at the 2-position with a cyclopropyl group, this modification introduces unique electronic and steric effects that can significantly impact the compound's reactivity and biological activity. The cyclopropyl group, known for its strained ring structure, imparts additional complexity to the molecule's behavior in chemical reactions.
From a chemical standpoint, 2-cyclopropylmorpholine hydrochloride exhibits interesting properties such as moderate solubility in polar solvents and distinct UV absorption characteristics. These properties make it suitable for applications in spectroscopic analysis and as a precursor in the synthesis of more complex molecules.
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions, starting from readily available starting materials such as cyclopropane derivatives and morpholine precursors. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and enhancing yield percentages. Researchers have also explored green chemistry approaches to minimize environmental impact during production.
In terms of applications, 2-cyclopropylmorpholine hydrochloride finds utility in diverse fields. Its role as an intermediate in pharmaceutical research is particularly noteworthy, where it serves as a building block for developing bioactive compounds with potential therapeutic applications. Additionally, its unique structural features make it a candidate for exploring novel materials with tailored properties.
Recent Research Findings
Pioneering studies have shed light on the potential of 2-cyclopropylmorpholine hydrochloride in drug development. For instance, recent research has focused on its ability to modulate specific biological pathways relevant to neurodegenerative diseases. The compound's interaction with key enzymes involved in these pathways suggests promising avenues for therapeutic intervention.
Beyond pharmacology, researchers have also investigated the compound's role in catalysis. Its ability to act as a chiral auxiliary or ligand in asymmetric synthesis reactions has opened new possibilities for enantioselective processes, which are crucial in producing enantiomerically pure compounds required by the pharmaceutical industry.
Toxicological Considerations
Evaluating the safety profile of any chemical compound is paramount before its widespread use. Studies on the toxicological aspects of 2-cyclopropylmorpholine hydrochloride have revealed that it exhibits low acute toxicity when administered at standard testing doses. However, further research is needed to assess long-term effects and potential bioaccumulation risks.
In conclusion, the compound represented by CAS No. 2044705-23-7 stands at the intersection of chemistry innovation and practical application. Its structural uniqueness positions it as a valuable asset across multiple disciplines, from drug discovery to materials science.
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